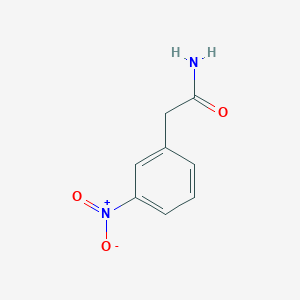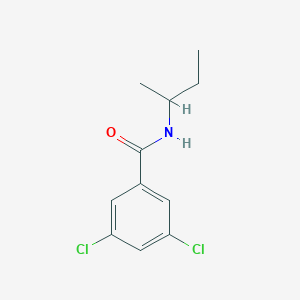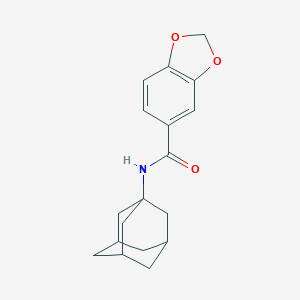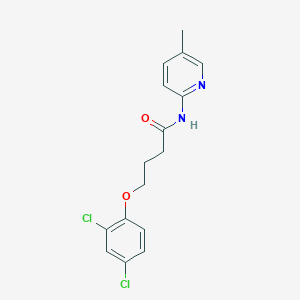
2-(3-Nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)acetamide is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is soluble in water and alcohol. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)acetamide involves the hydrolysis of the amide bond by the action of amidases and esterases. This reaction leads to the formation of 3-nitroaniline and acetic acid. The rate of this reaction is dependent on various factors such as enzyme concentration, pH, and temperature.
Biochemical and Physiological Effects:
2-(3-Nitrophenyl)acetamide has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it is essential to handle this compound with care as it may cause skin irritation and eye damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Nitrophenyl)acetamide in lab experiments include its high solubility, stability, and ease of detection. It is also a cost-effective substrate that can be used in high-throughput screening assays. However, the limitations of using this compound include its limited use in vivo and its dependence on enzyme activity.
Future Directions
There are several future directions for the use of 2-(3-Nitrophenyl)acetamide in scientific research. One potential application is in the development of novel enzyme inhibitors for the treatment of various diseases. Another potential direction is in the synthesis of new bioactive compounds with antibacterial and antifungal properties. Additionally, further studies are needed to explore the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, 2-(3-Nitrophenyl)acetamide is a valuable compound in scientific research. Its unique properties and potential applications make it a versatile substrate for various assays and experiments. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Nitrophenyl)acetamide have been discussed in this paper. It is essential to continue exploring the potential uses of this compound in various fields to advance scientific knowledge and improve human health.
Scientific Research Applications
2-(3-Nitrophenyl)acetamide has been extensively used in scientific research for various applications. It is commonly used as a substrate for the detection and quantification of amidases and esterases. It is also used as a model substrate for the study of Michaelis-Menten kinetics and enzyme inhibition. Moreover, it has been used in the synthesis of various bioactive compounds, including antibacterial and antifungal agents.
properties
Product Name |
2-(3-Nitrophenyl)acetamide |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2,(H2,9,11) |
InChI Key |
ATDMUOUARWAVEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
